molecular formula C11H13N3 B13198726 2-(1-Ethyl-1H-pyrazol-4-YL)aniline

2-(1-Ethyl-1H-pyrazol-4-YL)aniline

Cat. No.: B13198726
M. Wt: 187.24 g/mol
InChI Key: PRVISPQJGRSKNY-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-4-YL)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an aniline group substituted with a 1-ethyl-1H-pyrazol-4-yl moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-pyrazol-4-YL)aniline typically involves the reaction of aniline derivatives with pyrazole precursors. One common method is the cyclization of hydrazine derivatives with 1,3-diketones, followed by alkylation to introduce the ethyl group. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrazol-4-YL)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-YL)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethyl-1H-pyrazol-4-YL)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)aniline

InChI

InChI=1S/C11H13N3/c1-2-14-8-9(7-13-14)10-5-3-4-6-11(10)12/h3-8H,2,12H2,1H3

InChI Key

PRVISPQJGRSKNY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC=CC=C2N

Origin of Product

United States

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